Cas no 1258650-73-5 (2-(1,4-diazepan-1-yl)benzonitrile hydrochloride)

2-(1,4-diazepan-1-yl)benzonitrile hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride
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2-(1,4-diazepan-1-yl)benzonitrile hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69066-5.0g |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 98% | 5.0g |
$1280.0 | 2023-02-13 | |
Enamine | EN300-69066-0.5g |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 98% | 0.5g |
$331.0 | 2023-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15714-1-1G |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95% | 1g |
¥ 1,716.00 | 2023-03-31 | |
TRC | D423313-250mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 250mg |
$ 320.00 | 2022-06-05 | ||
TRC | D423313-50mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB000751801-1g |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95+% | 1g |
¥4165.00 | 2023-09-15 | |
Aaron | AR01ABC9-250mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95% | 250mg |
$270.00 | 2025-02-09 | |
1PlusChem | 1P01AB3X-500mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95% | 500mg |
$403.00 | 2025-03-19 | |
Aaron | AR01ABC9-500mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95% | 500mg |
$481.00 | 2025-02-09 | |
1PlusChem | 1P01AB3X-100mg |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride |
1258650-73-5 | 95% | 100mg |
$173.00 | 2025-03-19 |
2-(1,4-diazepan-1-yl)benzonitrile hydrochloride 関連文献
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
2-(1,4-diazepan-1-yl)benzonitrile hydrochlorideに関する追加情報
Introduction to 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1258650-73-5) in Modern Chemical and Pharmaceutical Research
The compound 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride, identified by the chemical abstracts service number 1258650-73-5, represents a significant advancement in the realm of pharmaceutical intermediates and bioactive molecule design. As a derivative of benzonitrile linked to a diazepane scaffold, this molecule has garnered attention due to its structural versatility and potential therapeutic applications. The diazepane ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is known for its ability to modulate biological pathways, particularly those involving neurotransmitter systems. This feature, combined with the electron-withdrawing nature of the nitrile group, positions 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride as a promising candidate for further investigation in drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of diazepane derivatives due to their reported interactions with various biological targets. The benzonitrile moiety, on the other hand, is a well-established pharmacophore found in numerous bioactive compounds. The hydrochloride salt form of this compound enhances its solubility and stability, making it more amenable for formulation and administration in preclinical and clinical studies. The structural motif of 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride suggests potential applications in the development of central nervous system (CNS) therapeutics, where modulation of neurotransmitter release or receptor activity is crucial.
Recent research has highlighted the importance of diazepane-based compounds in addressing neurological disorders. For instance, studies have demonstrated that certain diazepane derivatives exhibit anxiolytic and anticonvulsant properties by interacting with GABAergic receptors. The presence of the benzonitrile group in 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride may further enhance its pharmacological profile by influencing metabolic pathways or by serving as a scaffold for additional functionalization. This dual functionality makes it an attractive molecule for medicinal chemists seeking to develop novel therapeutics.
The synthesis of 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The diazepane ring is typically constructed via cyclization reactions involving appropriate precursors, while the benzonitrile group is introduced through nucleophilic substitution or condensation reactions. The final step involves conversion to the hydrochloride salt to improve physicochemical properties. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride with biological targets. These studies often involve docking simulations to predict how the compound might interact with proteins or enzymes involved in disease pathways. The results can guide medicinal chemists in optimizing the molecule’s structure for improved potency and selectivity. Additionally, spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the compound’s identity and purity.
The pharmacokinetic properties of 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride are also of great interest. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be carefully evaluated to assess its suitability for therapeutic use. In vitro assays are commonly used to measure these parameters using cell-based models or isolated organ systems. Preclinical animal studies further provide insights into the compound’s behavior in vivo before human trials can commence.
One of the most compelling aspects of 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride is its potential as a lead compound for drug development. Its unique structural features offer multiple points for chemical modification without compromising core pharmacological activity. This flexibility allows researchers to explore various analogs with tailored properties for specific therapeutic indications. For example, introducing fluorine atoms or other substituents at strategic positions could enhance metabolic stability or target specificity.
In conclusion,2-(1,4-diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1258650-73-5) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its structural features and reported biological activities make it an intriguing candidate for further research and development. As our understanding of molecular interactions continues to evolve,2-(1,4-diazepan-1-yl)benzonitrile hydrochloride is poised to play a pivotal role in shaping future treatments for neurological and other disorders.
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